molecular formula C5H7NO3 B2961197 Pyrrole-3-carboxylic acid hydrate CAS No. 336100-46-0

Pyrrole-3-carboxylic acid hydrate

Cat. No. B2961197
CAS RN: 336100-46-0
M. Wt: 129.115
InChI Key: CFVUWWPGGBWCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrole-3-carboxylic acid hydrate is a compound with the molecular formula C5H5NO2 . It is a beige to brown crystalline powder . This compound is used in the preparation of isoindolinone compounds as cereblon inhibitors and GSPT1 degraders . It has also been utilized for the preparation of a poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode and its usage in the determination of serotonin (SER) in blood serum and urine samples .


Synthesis Analysis

The synthesis of pyrrole-3-carboxylic acid hydrate involves various methods. One method involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization . Another method involves a reverse microemulsion method for the synthesis of homogenous poly (pyrrole-3-carboxylic acid) (PPyCOOH) nanoparticles .


Molecular Structure Analysis

The molecular structure of Pyrrole-3-carboxylic acid hydrate consists of a pyrrole ring substituted by a carboxy group at position 3 . The InChI Key for this compound is DOYOPBSXEIZLRE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrrole-3-carboxylic acid hydrate can undergo various chemical reactions. For instance, it can be used in the preparation of N-acylpyrroles via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization . It can also be used in the preparation of poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode .


Physical And Chemical Properties Analysis

Pyrrole-3-carboxylic acid hydrate appears as a white to light yellow crystal powder . It has a melting point of 148 °C (dec.) . It is soluble in water due to the presence of the carboxyl group .

Scientific Research Applications

Synthesis of Cholecystokinin Antagonists

Pyrrole-3-carboxylic acid hydrate is utilized in the synthesis of cholecystokinin antagonists. These compounds can interact with the cholecystokinin receptor, which is involved in various physiological processes including digestion and appetite regulation .

Development of Benzopyran Antihypertensives

This compound plays a role in creating benzopyran antihypertensives. Benzopyrans are a class of organic compounds that have shown potential in treating hypertension, a condition characterized by high blood pressure .

Production of Azepinediones

Azepinediones, which are synthesized using Pyrrole-3-carboxylic acid hydrate, have been explored for their pharmacological properties. This class of compounds has been studied for various therapeutic applications .

Electrochemical Sensors

A poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode, prepared using this compound, is used in the determination of serotonin (SER) in blood serum and urine samples. This application is significant in clinical diagnostics and research involving neurotransmitters .

Therapeutic Compounds

The pyrrole subunit, which includes Pyrrole-3-carboxylic acid hydrate, has diverse applications in therapeutically active compounds. These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more. They are also known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Safety And Hazards

Pyrrole-3-carboxylic acid hydrate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, inhaled, or absorbed through the skin .

properties

IUPAC Name

1H-pyrrole-3-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2.H2O/c7-5(8)4-1-2-6-3-4;/h1-3,6H,(H,7,8);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVUWWPGGBWCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrole-3-carboxylic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.